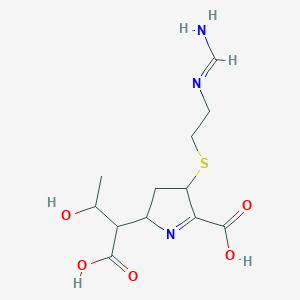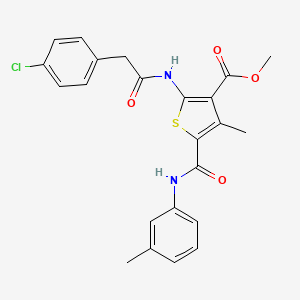![molecular formula C14H22O3S B12066662 1,3-Cyclohexanedione, 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)- CAS No. 99422-01-2](/img/structure/B12066662.png)
1,3-Cyclohexanedione, 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Cyclohexanedione, 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)- is an organic compound with the molecular formula C({14})H({22})O(_{3})S and a molecular weight of 270.39 g/mol . This compound is characterized by a cyclohexanedione core substituted with an ethylthio propyl group and an oxopropyl group. It is used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexanedione, 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)- typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-cyclohexanedione, which is reacted with 2-(ethylthio)propyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 80-100°C) to facilitate the substitution reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and reaction time control can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Cyclohexanedione, 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the ketone groups to alcohols.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,3-Cyclohexanedione, 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Cyclohexanedione, 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)- involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Cyclohexanedione, 5-[2-(methylthio)propyl]-2-(1-oxopropyl)-
- 1,3-Cyclohexanedione, 5-[2-(ethylthio)ethyl]-2-(1-oxopropyl)-
Uniqueness
1,3-Cyclohexanedione, 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)- is unique due to the presence of both an ethylthio group and an oxopropyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
99422-01-2 |
|---|---|
Molekularformel |
C14H22O3S |
Molekulargewicht |
270.39 g/mol |
IUPAC-Name |
5-(2-ethylsulfanylpropyl)-2-propanoylcyclohexane-1,3-dione |
InChI |
InChI=1S/C14H22O3S/c1-4-11(15)14-12(16)7-10(8-13(14)17)6-9(3)18-5-2/h9-10,14H,4-8H2,1-3H3 |
InChI-Schlüssel |
MMMFVTMCUXGRHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1C(=O)CC(CC1=O)CC(C)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


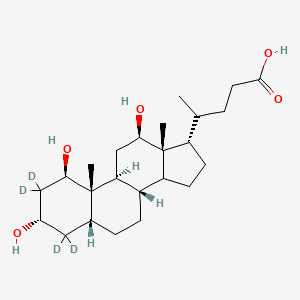

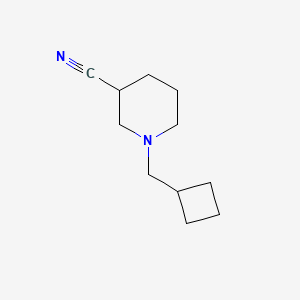
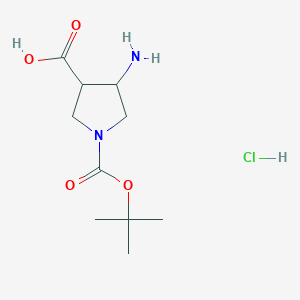




![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-one](/img/structure/B12066648.png)
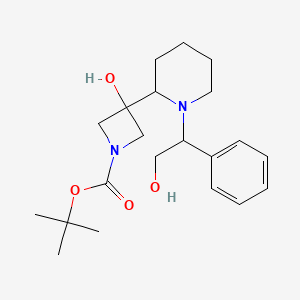
![Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride](/img/structure/B12066657.png)

